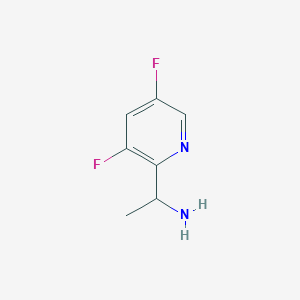

1-(3,5-Difluoropyridin-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVYDQMDAGDWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-76-2 | |

| Record name | 1-(3,5-difluoropyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanamine: A Chiral Building Block for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth overview of 1-(3,5-difluoropyridin-2-yl)ethanamine (CAS 1065267-25-5), a fluorinated chiral amine that has emerged as a valuable building block in medicinal chemistry. The strategic placement of fluorine atoms on the pyridine ring, combined with the chiral ethylamine substituent, imparts unique physicochemical properties that are increasingly sought after in the design of novel therapeutics. This document will detail its chemical properties, plausible synthetic methodologies with a focus on asymmetric synthesis, comprehensive characterization techniques, and its applications in the development of biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the potential of this versatile synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold is also a privileged structure, present in numerous approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] 1-(3,5-Difluoropyridin-2-yl)ethanamine combines these features, offering a unique platform for generating novel chemical entities with potentially enhanced pharmacological profiles. The difluoro substitution pattern on the pyridine ring can significantly alter the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties, while the chiral amine provides a crucial handle for stereospecific interactions with target proteins.

Physicochemical and Spectroscopic Properties

1-(3,5-Difluoropyridin-2-yl)ethanamine is typically available as its hydrochloride salt to improve its stability and handling as a solid.[2]

Table 1: Physicochemical Properties of 1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride

| Property | Value | Source |

| CAS Number | 1065267-25-5 | [2] |

| Molecular Formula | C₇H₉ClF₂N₂ | [2] |

| Molecular Weight | 194.61 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95.0% | [2] |

| Canonical SMILES | CC(N)C1=NC=C(F)C=C1F.Cl | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton (a quartet), the amine protons (a broad singlet), and the two aromatic protons on the pyridine ring (doublets or multiplets, with coupling to fluorine).

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl and methine carbons of the ethylamine side chain, and four distinct signals for the carbons of the difluoropyridine ring. The carbon atoms directly bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring, with their chemical shifts being highly sensitive to the electronic environment.[3]

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and strong C-F stretching vibrations.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methyl group and cleavage of the C-C bond between the chiral center and the pyridine ring.[3][5]

Synthesis and Manufacturing

The synthesis of chiral amines is a well-established field, with numerous methods available for achieving high enantioselectivity.[5] For 1-(3,5-difluoropyridin-2-yl)ethanamine, a highly efficient and plausible route is the asymmetric reductive amination of the corresponding ketone, 3,5-difluoro-2-acetylpyridine.

Proposed Enantioselective Synthesis

A state-of-the-art approach for this transformation is the direct asymmetric reductive amination using a chiral catalyst.[6] This method is highly attractive for industrial applications due to its high efficiency and atom economy.

Scheme 1: Proposed Asymmetric Reductive Amination for the Synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanamine

Caption: Proposed asymmetric reductive amination of 3,5-difluoro-2-acetylpyridine.

This reaction would likely proceed with high conversion and excellent enantioselectivity (ee >95%), yielding the desired chiral amine.[6] The use of a ruthenium catalyst with a chiral BINAP ligand is a well-precedented and robust system for such transformations.

Synthesis of the Precursor: 3,5-Difluoro-2-acetylpyridine

The synthesis of the ketone precursor can be envisioned through several routes, including the reaction of a suitable organometallic reagent with 3,5-difluoro-2-cyanopyridine or the oxidation of the corresponding alcohol.

Applications in Drug Discovery and Development

The structural motifs present in 1-(3,5-difluoropyridin-2-yl)ethanamine make it a highly attractive building block for the synthesis of a wide range of biologically active molecules. The chiral amine can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for the exploration of diverse chemical space.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The difluoro substitution pattern can modulate the basicity of the pyridine nitrogen and introduce favorable interactions within the ATP-binding pocket. The chiral ethylamine side chain can be elaborated to occupy adjacent hydrophobic pockets, leading to enhanced potency and selectivity.

Other Therapeutic Areas

Beyond kinase inhibition, this building block has potential applications in the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. The ability to introduce a stereocenter early in the synthetic sequence is highly advantageous for establishing structure-activity relationships (SAR) and optimizing ligand-target interactions.

Safety and Handling

As with many fluorinated organic compounds, 1-(3,5-difluoropyridin-2-yl)ethanamine and its hydrochloride salt should be handled with appropriate safety precautions.

Table 2: Hazard Information for 1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]

Conclusion

1-(3,5-Difluoropyridin-2-yl)ethanamine is a valuable and versatile chiral building block with significant potential in modern drug discovery. Its unique combination of a difluorinated pyridine ring and a chiral amine side chain provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The availability of efficient asymmetric synthetic routes further enhances its utility. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Boca Sciences. (2025, February 10). MSDS of (S)-1-(3,6-Dibromopyridin-2-YL)-2-(3,5-difluorophenyl)ethan-1-amine.

- PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTI. (2024, July 31).

- MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Benchchem. (n.d.). 2-Amino-3,5-difluoropyridine | 732306-31-9.

- Justia Patents. (2023, June 8). Patents Assigned to ALEXIUM, INC.

- Google Patents. (n.d.). US11065265B2 - Compositions of fosaprepitant and methods of preparation.

- Reaction products in mass spectrometry elucidated with infrared spectroscopy. (n.d.).

- United States Patent (10) Patent No.: US 8,377,526 B2. (2011, July 26).

- Fluorochem. (n.d.). 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride.

- PubChem. (n.d.). (3,5-Difluoropyridin-2-YL)methanamine | C6H6F2N2 | CID 21069854.

- PubMed. (2021, May 7). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.

- PubChem. (n.d.). Solid molasses products from liquid molasses - Patent US-2008113072-A1.

- FIRE SUPPRESSION AGENT WITH VERMICULITE - P

- Buchler GmbH. (n.d.). Asymmetric Amination.

- ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by....

- SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. (2022, June 10).

- LibreTexts Chemistry. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22).

- NIH. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC.

- Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Gener

- BLDpharm. (n.d.). 1065267-25-5|1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride.

- Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2020, January 17).

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.).

- PubChem. (n.d.). 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238.

- NIH. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.

- Chinese Chemical Society. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry.

- NIH. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC.

- NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC.

- ResearchGate. (2025, August 13). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines.

- ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Benchchem. (n.d.). (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).

- Radboud Repository. (2025, June 16). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy.

- ChemScene. (n.d.). 1270475-95-0 | 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethan-1-amine.

Sources

- 1. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives | MDPI [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 4. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 5. Reaction products in mass spectrometry elucidated with infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

3,5-difluoro-2-(1-aminoethyl)pyridine chemical properties

The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 3,5-difluoro-2-(1-aminoethyl)pyridine , a specialized fluorinated building block.

High-Value Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

3,5-Difluoro-2-(1-aminoethyl)pyridine (CAS: 1065267-25-5, HCl salt) represents a strategic "chiral amine" building block used in the optimization of small-molecule drug candidates. Its value lies in the unique electronic modulation provided by the 3,5-difluoro substitution pattern, which significantly lowers the basicity of the pyridine nitrogen while enhancing metabolic stability. This scaffold is frequently employed in fragment-based drug discovery (FBDD) to link aromatic pharmacophores while controlling physicochemical properties like LogD and pKa.

Physicochemical Profile & Electronic Analysis

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(3,5-difluoropyridin-2-yl)ethanamine |

| Common Name | 3,5-Difluoro-2-(1-aminoethyl)pyridine |

| CAS Number | 1065267-25-5 (Hydrochloride) |

| Molecular Formula | C₇H₈F₂N₂ |

| Molecular Weight | 158.15 g/mol (Free base) / 194.61 g/mol (HCl salt) |

| Chirality | Contains one stereocenter at the ethyl linkage. Available as Racemic, (R)-, or (S)- enantiomers. |

Electronic Structure & The "Fluorine Effect"

The 3,5-difluoro substitution pattern is not merely structural; it is a functional electronic tuner.

-

Pyridine Nitrogen Basicity (pKa Modulation):

-

Unsubstituted Pyridine pKa: ~5.2

-

3,5-Difluoropyridine pKa: < 2.0 (Estimated)

-

Mechanism: The highly electronegative fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), depleting electron density from the pyridine ring and the ring nitrogen lone pair.

-

Impact: The pyridine nitrogen becomes non-basic at physiological pH (7.4). This prevents protonation of the ring, reducing the risk of hERG channel blockade (often associated with basic aromatic centers) and improving permeability.

-

-

Primary Amine Basicity:

-

The exocyclic amine remains basic (pKa ~9.0–9.5), serving as the primary solubilizing group and a handle for amide coupling or reductive amination.

-

Calculated Properties (In Silico)

| Descriptor | Value | Interpretation |

| cLogP | ~1.2 | Moderate lipophilicity; suitable for CNS or systemic exposure. |

| TPSA | ~39 Ų | High membrane permeability potential. |

| H-Bond Donors | 2 (Amine) | Key for interaction with backbone carbonyls in protein pockets. |

| H-Bond Acceptors | 3 (N-py, F, F) | Fluorine can act as a weak acceptor in specific environments. |

Synthetic Methodologies

Synthesis of this scaffold typically proceeds via the manipulation of 3,5-difluoropyridine precursors. The introduction of chirality is the critical step.

Route A: From 3,5-Difluoropyridine-2-carbonitrile (Grignard/Reduction)

This is the preferred industrial route for accessing the racemic amine or setting up for enzymatic resolution.

-

Nucleophilic Addition: Reaction of 3,5-difluoropyridine-2-carbonitrile with Methyl Magnesium Bromide (MeMgBr) yields the intermediate imine/ketone.

-

Hydrolysis: Acidic workup affords 2-acetyl-3,5-difluoropyridine .

-

Reductive Amination:

-

Racemic: Treatment with ammonium acetate and NaCNBH₃.

-

Chiral (Asymmetric): Use of Ellman's sulfinamide auxiliary or Transaminase biocatalysis.

-

Route B: Direct Lithiation (Lab Scale)

-

Lithiation: 3,5-Difluoropyridine is treated with LDA at -78°C. Lithium-Halogen exchange is not required; the proton at C2 is acidic due to the flanking Nitrogen and Fluorine.

-

Acylation: Quench with an acetaldehyde equivalent or Weinreb amide to form the acetyl derivative.

-

Chiral Resolution: The resulting amine is resolved via chiral HPLC or diastereomeric salt formation (e.g., with Tartaric acid).

Visualization of Synthetic Logic (DOT)

Caption: Divergent synthesis of racemic and chiral 3,5-difluoro-2-(1-aminoethyl)pyridine from nitrile precursors.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 3,5-difluoropyridine motif is a bioisostere for phenyl or pyridyl rings in the "hinge-binding" region of kinase inhibitors.

-

Case Study Logic: In inhibitors targeting JAK or BTK, replacing a standard pyridine with 3,5-difluoropyridine reduces oxidative metabolism (blocking P450 sites) and alters the vector of the attached amine group.

-

The Amine Handle: The 1-aminoethyl group serves as a linker to the "solvent-front" region of the kinase, allowing the attachment of solubilizing tails (e.g., morpholines, piperazines).

GPCR Ligands

In GPCR programs (e.g., Orexin or Histamine receptors), the 1-aminoethyl linker introduces a specific 3D-vector (Methyl branching) that restricts conformational freedom compared to a simple methylene (-CH₂-) linker. This "Magic Methyl" effect often boosts potency by 10-100x by locking the bioactive conformation.

Structural Activity Relationship (SAR) Logic

Caption: SAR deconstruction of the scaffold showing how structural features translate to medicinal utility.

Handling & Stability Protocols

Stability

-

Storage: The free amine is prone to carbonate formation upon exposure to air (CO₂ absorption). It is best stored as the Hydrochloride (HCl) salt , which is a stable, white solid.

-

Hygroscopicity: The HCl salt can be hygroscopic; store in a desiccator at 2–8°C.

Reactivity Hazards

-

Nucleophilic Aromatic Substitution (SₙAr): While the 3,5-difluoro pattern deactivates the ring toward electrophiles, it activates the ring toward nucleophiles. Strong nucleophiles (alkoxides, thiols) may displace the fluorine atoms, particularly at elevated temperatures.

-

Incompatibility: Avoid strong oxidizers.

Safety

-

Corrosivity: Like most benzyl-type amines, the free base is corrosive to skin and eyes.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

References

-

PubChem Compound Summary. 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride. National Center for Biotechnology Information. Link

-

Sigma-Aldrich / Merck. Product Search: Fluorinated Pyridines. (General reference for 3,5-difluoropyridine properties). Link

-

ChemicalBook. 3,5-Difluoropyridine-2-carbonitrile Properties. (Precursor data). Link

-

Google Patents. Substituted Pyridine Compounds as Kinase Inhibitors. (Contextual usage of the scaffold). Link

Strategic Deployment of Difluoropyridine Building Blocks in Medicinal Chemistry

[1]

Executive Summary: The Fluorine Effect on Pyridine Scaffolds

In modern drug discovery, the pyridine ring is a privileged scaffold, yet it often carries liabilities: high basicity leading to hERG toxicity, rapid oxidative metabolism, or poor membrane permeability. The difluoropyridine moiety—specifically 2,6-difluoropyridine and 2,4-difluoropyridine—emerges as a high-utility building block that solves these issues simultaneously.

By introducing two fluorine atoms, medicinal chemists can:

-

Abolish Basicity: The strong electron-withdrawing effect of fluorine lowers the pyridine nitrogen

from ~5.2 to < 0, eliminating protonation at physiological pH. -

Block Metabolism: Fluorine at the 2- and 6-positions sterically and electronically blocks Cytochrome P450-mediated oxidation (N-oxide formation or

-hydroxylation). -

Enable Sequential Functionalization: The highly activated C-F bonds serve as distinct handles for regiospecific Nucleophilic Aromatic Substitution (

), allowing the rapid assembly of trisubstituted pyridines.

Physicochemical Profiling

The strategic value of difluoropyridines lies in their stark contrast to the parent pyridine.

Table 1: Comparative Physicochemical Properties

| Property | Pyridine | 2-Fluoropyridine | 2,6-Difluoropyridine | Medicinal Chemistry Impact |

| 5.23 | -0.44 | ~ -2.5 (Est.) | Eliminates lysosomal trapping; reduces hERG liability. | |

| LogP | 0.65 | 1.12 | 1.25 | Increases lipophilicity without adding significant bulk. |

| Dipole Moment | 2.2 D | 3.1 D | 1.5 D | Altered polarity influences binding pocket orientation. |

| Metabolic Liability | High (N-ox, C2-OH) | Moderate | Low | Blocks primary sites of oxidative clearance. |

Note: The drastic drop in

Synthetic Accessibility & Regiocontrol

The utility of difluoropyridines is defined by how predictable their reactivity is. The core challenge is Regioselectivity during functionalization.

The "Halex" Entry Route

Commercial access typically starts from chloropyridines via Halogen Exchange (Halex).

-

Reagents: CsF or KF (spray-dried), DMSO or Sulfolane, 100-150°C.

-

Mechanism:

. The high lattice energy of KCl/CsCl drives the equilibrium. -

Critical Factor: Anhydrous conditions are mandatory to prevent hydrolysis to pyridones.

Regioselectivity Logic: 2,4- vs 2,6-Difluoro

When a nucleophile approaches a polyfluorinated pyridine, the site of attack is governed by the stability of the Meisenheimer complex and steric factors.

Diagram 1: Regioselectivity Decision Tree

Caption: Regiochemical outcomes for nucleophilic attack on difluoropyridine scaffolds. 2,4-difluoropyridine typically favors C4 substitution due to the stability of the symmetric anionic intermediate.

Advanced Functionalization: The "Dance" of the Anion

2,6-Difluoropyridine allows for a unique functionalization strategy: Lithiation-Directed Substitution . Because the C2 and C6 positions are blocked by Fluorine, and Fluorine is a strong ortho-director, lithiation (LDA or n-BuLi) occurs exclusively at the C3 position .

-

Workflow: 2,6-Difluoropyridine

[Lithiated Intermediate]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Result: Access to 3-substituted-2,6-difluoropyridines, which are precursors for PKC-

inhibitors [Source 1.1].[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Experimental Protocols

Protocol A: Regioselective on 2,6-Difluoropyridine

Objective: Synthesis of 2-amino-6-fluoropyridine derivatives (Scaffold for further elaboration).

Mechanism: Addition-Elimination (

-

Preparation:

-

Charge a reaction vial with 2,6-difluoropyridine (1.0 equiv).

-

Add Amine Nucleophile (e.g., Morpholine, 1.1 equiv).

-

Add Base:

or DIPEA (1.5 equiv). -

Solvent: DMSO or NMP (Concentration ~0.5 M). Note: Protic solvents like EtOH can be used but may require higher temps.

-

-

Reaction:

-

Heat to 80–100°C for 2–4 hours.

-

Monitoring: Monitor by LC-MS.[2] The mono-substituted product (M+Nucleophile-HF) usually forms cleanly. Over-reaction to the 2,6-disubstituted product is slow due to the electron-donating nature of the first amine added (deactivating the ring).

-

-

Workup:

-

Validation:

- NMR: Starting material shows a singlet (or triplet if H-coupled) at ~ -70 ppm.[3] Product will show a distinct shift for the remaining single fluorine.

Protocol B: C3-Lithiation of 2,6-Difluoropyridine

Objective: Introduction of a carbon scaffold at the 3-position.

-

Setup: Flame-dried glassware,

atmosphere. -

Lithiation:

-

Dissolve 2,6-difluoropyridine in anhydrous THF at -78°C .

-

Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

-

Stir for 30–60 mins at -78°C. The solution may turn yellow/orange.

-

-

Quench:

-

Add Electrophile (e.g.,

-methoxy- -

Allow to warm to RT slowly.

-

-

Outcome: Yields 3-acetyl-2,6-difluoropyridine.

Case Study: PKC- Inhibitor Synthesis

A prominent application of this chemistry is found in the development of Protein Kinase C theta (PKC-

Diagram 2: Synthetic Workflow for Trisubstituted Pyridines

Caption: Stepwise assembly of PKC-theta inhibitors utilizing the differential reactivity of fluorine leaving groups.

Causality in Workflow:

-

Why Fluorinate? The 2,6-dichloro precursor is less reactive toward

than the difluoro analog. Converting Cl -

Why Sequential? The first amine addition deactivates the ring. The second addition requires forcing conditions (microwave or high boiling solvent), allowing for the installation of two different amines (R1 and R2) with high precision.

References

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines. ResearchGate. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

2,6-Difluoropyridine Compound Summary. PubChem. Available at: [Link]

Difference between (3,5-difluoropyridin-2-yl)methanamine and ethanamine analogs

The following guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic divergence between (3,5-difluoropyridin-2-yl)methanamine and its ethanamine homolog.

Executive Summary

In medicinal chemistry, the modulation of linker length between an aromatic scaffold and a basic amine is a critical "tweak" used to optimize binding affinity, metabolic stability, and physicochemical properties.

This guide compares two specific fluorinated pyridine building blocks:

-

C1-Linker: (3,5-difluoropyridin-2-yl)methanamine (CAS: 936363-97-2)[1][2][3]

-

C2-Linker: 2-(3,5-difluoropyridin-2-yl)ethanamine (Analog)

While seemingly minor, the addition of a single methylene unit (

Physicochemical Profiling & SAR Implications

The primary differentiator between these two analogs is the electronic influence of the electron-deficient 3,5-difluoropyridine ring on the exocyclic amine.[1]

Basicity (pKa) Modulation

The pyridine ring is electron-withdrawing.[1][2] The 3,5-difluoro substitution enhances this effect (inductive withdrawal,

-

Methanamine (C1): The amine is separated by only one carbon. The strong electron-withdrawing nature of the fluorinated ring pulls electron density from the amine nitrogen, lowering its pKa. It is less likely to be protonated at physiological pH compared to standard alkyl amines.[2]

-

Ethanamine (C2): The additional methylene group acts as an insulator (attenuation of the inductive effect). The amine behaves more like a typical aliphatic amine, with a higher pKa.

| Property | (3,5-Difluoropyridin-2-yl)methanamine (C1) | 2-(3,5-Difluoropyridin-2-yl)ethanamine (C2) | Impact on Drug Design |

| Linker Length | 1 Carbon ( | 2 Carbons ( | Affects binding pocket depth.[1][2] |

| Est. Amine pKa | 7.8 – 8.3 | 9.5 – 10.2 | C1 is less basic; better membrane permeability (higher fraction neutral).[2] |

| LogP (Lipophilicity) | Lower | Higher (+0.5 units) | C2 increases lipophilicity and non-specific binding. |

| Conformation | Rigid / Restricted | Flexible (Rotatable) | C2 incurs higher entropic penalty upon binding.[2] |

| Electronic State | Electron-deficient amine | Aliphatic-like amine | C1 participates in weaker H-bonds as a donor.[1][2] |

Conformational Analysis[2]

-

C1 Analog: The amine vector is strictly defined relative to the pyridine ring. This is ideal for rigid binding pockets where the distance between the aromatic interaction (pi-stacking) and the ionic interaction (salt bridge) is short (< 4 Å).

-

C2 Analog: The ethyl chain introduces a gauche/anti conformational equilibrium. This allows the amine to "fold back" or extend, enabling it to reach distant acidic residues (Asp/Glu) in the target protein, but at the cost of entropy loss upon binding.

Synthetic Accessibility & Methodologies[1]

The synthesis of the C1 analog is generally more direct (reduction of nitrile), whereas the C2 analog requires homologation (chain extension), typically via a Henry reaction or cyanide displacement.

Diagram: Comparative Synthetic Workflows

Caption: Divergent synthetic pathways. C1 utilizes direct nitrile reduction, while C2 requires a carbon-chain extension (homologation) via aldehyde/nitroalkene intermediates.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of (3,5-Difluoropyridin-2-yl)methanamine (C1)

Mechanism: Nucleophilic aromatic substitution (

-

Cyanation: React 2-chloro-3,5-difluoropyridine with zinc cyanide (

) and -

Reduction: Dissolve the nitrile in Methanol/Ammonia. Add Raney Nickel (active catalyst).[2] Hydrogenate at 40-50 psi for 4 hours.

-

Purification: Filter catalyst, concentrate, and convert to HCl salt using 4M HCl in dioxane.

Protocol B: Synthesis of 2-(3,5-Difluoropyridin-2-yl)ethanamine (C2)

Mechanism: Nitroaldol (Henry) Condensation followed by global reduction.[1][2]

-

Formylation: Lithiate 2-bromo-3,5-difluoropyridine (via

-BuLi, -78°C) and quench with DMF to obtain 3,5-difluoropicolinaldehyde. -

Henry Reaction: React aldehyde with nitromethane (

) and ammonium acetate ( -

Reduction: Add the nitrostyrene dropwise to a suspension of Lithium Aluminum Hydride (

) in dry THF at 0°C. Reflux for 2 hours to reduce both the alkene and the nitro group to the amine.

Metabolic Stability & ADME

The difference in linker length profoundly impacts metabolic "soft spots."

-

C1 Liability (Oxidative Deamination): Primary benzylic-type amines are substrates for amine oxidases, but the electron-poor pyridine ring slows this rate compared to a phenyl ring.[1][2]

-

C2 Liability (MAO Substrate): The ethanamine motif mimics the phenethylamine pharmacophore (common in neurotransmitters). This makes the C2 analog a prime substrate for Monoamine Oxidase (MAO-A/B) , leading to rapid oxidative deamination to the corresponding aldehyde/acid.

Recommendation: If using the C2 linker, consider

References

-

Synthesis of Fluorinated Pyridines : Journal of Fluorine Chemistry. "Nucleophilic substitution patterns in perfluoropyridines."

-

pKa of Pyridine Derivatives : PubChem Compound Summary. "(3,5-Difluoropyridin-2-yl)methanamine."[1][2]

-

Henry Reaction Methodology : Organic Syntheses. "General methods for the synthesis of phenethylamines via nitrostyrenes."

-

Metabolic Stability of Linkers : Journal of Medicinal Chemistry. "Linker length effects on metabolic stability of amine-containing drugs."

Sources

- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 2. (3,5-Difluoropyridin-2-YL)methanamine | C6H6F2N2 | CID 21069854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Coupling of 1-(3,5-Difluoropyridin-2-yl)ethanamine

Introduction: Navigating the Challenges of C-N Coupling with Electron-Deficient Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4] However, the application of this powerful methodology to electron-deficient heteroaromatic amines, such as 1-(3,5-Difluoropyridin-2-yl)ethanamine, presents a unique set of challenges that demand a nuanced and well-optimized approach.

The pyridine core, particularly when substituted with strongly electron-withdrawing fluorine atoms, exhibits reduced nucleophilicity and can act as a potential inhibitor of the palladium catalyst through coordination. Furthermore, the steric hindrance imparted by the ethylamine substituent at the 2-position can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of the Buchwald-Hartwig coupling with 1-(3,5-Difluoropyridin-2-yl)ethanamine. We will delve into the rationale behind the selection of catalysts, ligands, and reaction parameters, offering a robust starting protocol and a systematic approach to optimization.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination mechanism is paramount for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a sequence of well-defined steps:

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

The reaction is initiated by the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex.[1][5] The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. The final, crucial step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[3]

Strategic Selection of Reaction Components for 1-(3,5-Difluoropyridin-2-yl)ethanamine Coupling

The success of the Buchwald-Hartwig amination of this challenging substrate hinges on the judicious choice of each reaction component.

Palladium Precatalyst: The Engine of the Reaction

For demanding couplings, modern palladium precatalysts are generally more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] These precatalysts readily form the active LPd(0) species in a controlled manner, leading to more reproducible results and often requiring lower catalyst loadings.

| Precatalyst Generation | Key Features | Recommended for this Application |

| G3 Palladacycles | Highly active and versatile, compatible with a wide range of ligands. | Yes |

| G4 Palladacycles | Offer improved stability and are often more user-friendly. | Yes |

Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component in a Buchwald-Hartwig reaction, as it modulates the steric and electronic properties of the palladium center. For the coupling of a primary amine like 1-(3,5-difluoropyridin-2-yl)ethanamine with an aryl halide, sterically hindered and electron-rich biarylphosphine ligands are essential.

| Ligand | Structure | Key Attributes & Rationale for Selection |

| BrettPhos | Specifically designed for the coupling of primary amines. Its steric bulk promotes reductive elimination.[6] | |

| RuPhos | A versatile ligand that is also effective for primary amines and can be a good alternative to BrettPhos.[6] | |

| XPhos | A widely used, robust ligand that can be effective for a broad range of substrates, including heteroaromatic amines. |

Base: The Activator of the Amine

A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.

| Base | pKa of Conjugate Acid | Rationale for Selection |

| Sodium tert-butoxide (NaOtBu) | ~19 | A commonly used and highly effective base for Buchwald-Hartwig aminations. |

| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong base that can be advantageous for less nucleophilic amines. |

| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker base that can be employed if the substrate is sensitive to stronger bases, though it may require higher reaction temperatures.[6] |

Solvent: The Reaction Medium

Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions.

| Solvent | Boiling Point (°C) | Key Considerations |

| Toluene | 111 | A standard and effective solvent for Buchwald-Hartwig reactions. |

| Dioxane | 101 | Another common solvent, but its potential to coordinate to the palladium should be considered. |

| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent that can be useful for reactions at moderate temperatures. |

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 1-(3,5-Difluoropyridin-2-yl)ethanamine. Optimization may be required depending on the specific aryl halide coupling partner.

General Workflow

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Screening Conditions

This protocol is designed as a starting point for the coupling of 1-(3,5-Difluoropyridin-2-yl)ethanamine with an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

1-(3,5-Difluoropyridin-2-yl)ethanamine (1.2 mmol, 1.2 equiv)

-

BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap

Procedure:

-

In a nitrogen-filled glovebox, add the aryl bromide, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.

-

Seal the vial and remove it from the glovebox.

-

Add the anhydrous, degassed toluene via syringe.

-

Add the 1-(3,5-Difluoropyridin-2-yl)ethanamine via syringe.

-

Place the vial in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimization for Challenging Aryl Chlorides

For less reactive aryl chlorides, a more active catalyst system and potentially higher temperatures may be required.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

1-(3,5-Difluoropyridin-2-yl)ethanamine (1.2 mmol, 1.2 equiv)

-

RuPhos Pd G3 precatalyst (0.03 mmol, 3 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1 M solution in THF)

-

Anhydrous, degassed dioxane (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap

Procedure:

-

Follow steps 1-3 of Protocol 1, using the RuPhos Pd G3 precatalyst and adding the solid aryl chloride.

-

Add the 1-(3,5-Difluoropyridin-2-yl)ethanamine via syringe.

-

Add the LHMDS solution dropwise via syringe.

-

Place the vial in a preheated oil bath or heating block at 110 °C.

-

Follow steps 6-12 of Protocol 1.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient catalyst activation | Use a modern precatalyst (G3 or G4).[6] |

| Inappropriate ligand | Screen other bulky biarylphosphine ligands (e.g., RuPhos, XPhos). | |

| Insufficiently strong base | Switch to LHMDS. | |

| Low reaction temperature | Gradually increase the temperature in 10 °C increments. | |

| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation or competing reaction pathways | Decrease the reaction temperature or catalyst loading. Ensure strictly anhydrous and anaerobic conditions. |

Conclusion

The Buchwald-Hartwig amination of 1-(3,5-Difluoropyridin-2-yl)ethanamine is a challenging yet achievable transformation. Success lies in the rational selection of a modern palladium precatalyst, a sterically hindered and electron-rich biarylphosphine ligand, and a strong, non-nucleophilic base. The protocols and optimization strategies outlined in these application notes provide a solid framework for researchers to efficiently synthesize novel N-aryl-1-(3,5-difluoropyridin-2-yl)ethanamine derivatives, which may serve as valuable building blocks in drug discovery and development.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Protecting group strategies for 1-(3,5-Difluoropyridin-2-yl)ethanamine

An Application Guide to Amine Protection Strategies for 1-(3,5-Difluoropyridin-2-yl)ethanamine

Introduction: The Synthetic Challenge and Strategic Imperative

In the landscape of modern drug discovery and medicinal chemistry, halogenated heterocyclic scaffolds are of paramount importance. The compound 1-(3,5-Difluoropyridin-2-yl)ethanamine is a valuable chiral building block, with its difluoropyridine core modulating electronic properties and metabolic stability, and the ethylamine moiety providing a key vector for molecular elaboration. However, the primary amine's inherent nucleophilicity and basicity necessitate its temporary masking or "protection" during many synthetic transformations.[1] Unprotected, this amine can engage in undesired side reactions, leading to low yields and complex purification challenges.

This technical guide provides a detailed examination of robust and reliable protecting group strategies for 1-(3,5-Difluoropyridin-2-yl)ethanamine. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions tailored to their specific synthetic routes. We will explore the selection, application, and cleavage of the most versatile and orthogonal amine protecting groups, with a focus on the practical nuances imposed by the electron-deficient and sterically defined nature of the substrate.

Pillar 1: Selecting the Optimal Protecting Group - A Matter of Orthogonality and Stability

The ideal protecting group should be easily introduced in high yield, stable to a wide range of subsequent reaction conditions, and cleanly removed under specific, mild conditions that do not affect other functional groups in the molecule.[2] This principle of selective removal is known as orthogonality .[3][4] For a polyfunctional molecule, employing orthogonal protecting groups allows for the sequential manipulation of different parts of the molecule with precision.[5]

The most common and effective protecting groups for amines are carbamates, which temper the amine's nucleophilicity while remaining stable to many reagents.[6] We will focus on the three pillars of modern amine protection:

-

Boc (tert-Butoxycarbonyl): An acid-labile group, it is stable to basic, nucleophilic, and hydrogenolytic conditions.[7]

-

Cbz (Carboxybenzyl or Z): A classic group removed by catalytic hydrogenolysis, it is stable to both acidic and basic conditions.

-

Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group, it is notably stable under acidic and hydrogenolytic conditions, making it an excellent orthogonal partner to Boc and Cbz.[8][9]

The choice among these depends entirely on the planned synthetic sequence. For instance, if a subsequent step requires a strong base, a Boc-protected amine is ideal. Conversely, if an acid-catalyzed reaction is planned, an Fmoc or Cbz group would be the superior choice.

Data-Driven Comparison of Leading Amine Protecting Groups

To facilitate rapid decision-making, the following table summarizes the key characteristics and orthogonal relationships of the Boc, Cbz, and Fmoc protecting groups.

| Protecting Group | Common Reagent for Introduction | Cleavage Condition | Stability Profile | Orthogonality |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[10] | Stable to Base, Hydrogenolysis, Nucleophiles | Orthogonal to Fmoc and Cbz |

| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to Acid and Base | Orthogonal to Boc and Fmoc |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[11] | Stable to Acid and Hydrogenolysis | Orthogonal to Boc and Cbz |

Pillar 2: Validated Experimental Protocols & Mechanistic Insights

The following protocols are designed to be self-validating, with detailed steps and explanations of the chemical logic.

Strategy 1: The Acid-Labile Boc Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its general stability and clean, non-hydrogenolytic removal.[12]

This procedure utilizes di-tert-butyl dicarbonate to form the N-Boc carbamate. A base is required to neutralize the acidic proton of the amine.

-

Materials:

-

1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)[13]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 1-(3,5-Difluoropyridin-2-yl)ethanamine in DCM (approx. 0.2 M).

-

Add the base (TEA or DMAP) to the solution and stir for 5 minutes at room temperature.

-

Add (Boc)₂O portion-wise to the stirring solution. Gas evolution (CO₂) may be observed.

-

Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if necessary, though often the crude product is of sufficient purity for subsequent steps.

-

Caption: Workflow for Boc protection of the primary amine.

Cleavage of the Boc group is achieved under strong anhydrous acidic conditions, which protonate the carbamate oxygen, leading to the elimination of isobutylene and CO₂.[14]

-

Materials:

-

N-Boc-1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole or Thioanisole (scavenger, optional but recommended)[10]

-

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM (approx. 0.2 M).

-

If the substrate contains electron-rich aromatic rings, add a scavenger like anisole (1-2 eq) to trap the liberated tert-butyl cation and prevent side reactions.[15]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents, or a 25-50% v/v solution in DCM).[16]

-

Allow the reaction to warm to room temperature and stir for 30-90 minutes. Monitor by TLC or LC-MS.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine salt (trifluoroacetate salt) or free amine after basic workup.

-

Caption: Acid-catalyzed deprotection of the N-Boc group.

Strategy 2: The Hydrogenolysis-Labile Cbz Group

The Cbz group is a robust protecting group, stable to a wide range of conditions, making it ideal for multi-step syntheses. Its removal via catalytic hydrogenation is highly selective.

-

Materials:

-

1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Tetrahydrofuran (THF) or Dioxane

-

-

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add the aqueous base (e.g., saturated NaHCO₃ solution).

-

Slowly add Cbz-Cl dropwise while stirring vigorously. Maintain the temperature at 0 °C.

-

Note on a potential side reaction: The pyridine nitrogen can be acylated by Cbz-Cl to form an N-acylpyridinium salt.[17] Performing the reaction at 0 °C and using a biphasic system helps to minimize this.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute with ethyl acetate and separate the layers.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

This method cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.

-

Materials:

-

N-Cbz-1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)

-

Palladium on Carbon (Pd/C), 5-10 wt% (0.05-0.10 eq by weight of Pd)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

-

Procedure:

-

Dissolve the N-Cbz protected amine in MeOH or EtOAc.

-

Carefully add Pd/C to the solution under an inert atmosphere (e.g., N₂ or Ar).

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the reaction vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.

-

Note on stability: The difluoropyridine ring is generally stable to these conditions, but over-reduction or C-F hydrogenolysis is a potential concern with prolonged reaction times or more active catalysts.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Caption: The protection and deprotection cycle for the Cbz group.

Strategy 3: The Base-Labile Fmoc Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis and offers true orthogonality to acid- and hydrogenolysis-labile groups.[18][19]

-

Materials:

-

1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)[8]

-

Aqueous Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Dioxane or Acetonitrile

-

-

Procedure:

-

Dissolve the amine in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.

-

Cool the solution to 0 °C.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

-

Removal is achieved via a β-elimination mechanism triggered by a mild amine base, typically piperidine.[20]

-

Materials:

-

N-Fmoc-1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the N-Fmoc protected amine in DMF.

-

Add piperidine to achieve a final concentration of 20% (v/v).

-

Stir at room temperature. The deprotection is often very rapid, typically completing in less than 30 minutes. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a large volume of water to precipitate the dibenzofulvene-piperidine adduct.

-

Extract the aqueous phase with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers extensively with water to remove DMF and piperidine, followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

-

Pillar 3: Orthogonal Strategies in Action

The true power of these protecting groups is realized when they are used in concert. A molecule bearing multiple amine sites, or an amine and another functional group, can be selectively deprotected.

Caption: Sequential deprotection using orthogonal protecting groups.

References

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Asymmetric Universe. (2018). Protecting Groups For Amines – Carbamates. Master Organic Chemistry.

-

Fiveable. (2025). Acid-Labile Protecting Groups Definition. Fiveable.

-

Hunt, I. Peptide synthesis. University of Calgary, Department of Chemistry.

-

BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection. BenchChem.

-

Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis: An Overview of the Available Methods. Amino Acids, Peptides and Proteins in Organic Synthesis, 1-36.

-

Wikipedia. (n.d.). Protecting group. Wikipedia.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

-

Chemical Communications. (2005). Hexadienyloxycarbonyl (Hdoc) – A Mild Acid Labile Protecting Group for Amines. Royal Society of Chemistry.

-

Kumar, A., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3098-3102.

-

Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

-

Semantic Scholar. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Semantic Scholar.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.

-

BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. BenchChem.

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.

-

Cogent Chemistry. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online.

-

MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.

-

BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem.

-

The Journal of Organic Chemistry. (1973). Some novel, acid-labile amine protecting groups. ACS Publications.

-

University of Rochester. (n.d.). Protecting Groups. University of Rochester.

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal.

-

Boze Chemical. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.

-

Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.

-

Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.

-

BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.

-

ResearchGate. (2018). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate.

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

-

BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.

-

National Institutes of Health. (2021). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. PMC.

-

i-prc. (n.d.). Bases. Wordpress.

-

BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.

-

ResearchGate. (2001). Protective Group Strategies. ResearchGate.

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. jocpr.com [jocpr.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. BOC deprotection [ms.bzchemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. peptide.com [peptide.com]

- 20. total-synthesis.com [total-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for 1-(3,5-Difluoropyridin-2-yl)ethanamine

Ticket Subject: Prevention of Racemization in Chiral Fluorinated Pyridine Ethanamines Ticket ID: F-PYR-35-RAC Priority: Critical (Impacts Drug Efficacy/Safety) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are encountering stability issues with 1-(3,5-difluoropyridin-2-yl)ethanamine . This is not a standard chiral amine; it is a "privileged structure" in medicinal chemistry but possesses a hyper-labile stereocenter .[1]

The 2-position of the pyridine ring activates the benzylic (alpha) proton. In your specific molecule, the 3-fluoro and 5-fluoro substituents exert a powerful electron-withdrawing inductive effect ($ -I $), drastically increasing the acidity of this alpha-proton compared to the non-fluorinated analog. Consequently, even mild bases or protic solvents can trigger deprotonation, leading to a planar intermediate and immediate loss of optical purity (racemization).

This guide provides the protocols required to synthesize, handle, and store this compound without compromising its enantiomeric excess (% ee).

Module 1: The Chemistry of Instability (Root Cause Analysis)

To prevent racemization, you must understand the mechanism driving it.[1] The instability is intrinsic to the molecule's electronic structure.

The Mechanism: Base-Catalyzed Racemization

The racemization proceeds via the removal of the proton at the chiral center ($ C_{\alpha}-H $).

-

Acidity: The pyridine nitrogen acts as an electron sink.[1] The Fluorine at C3 (ortho to the ethyl group) adds significant inductive withdrawal, destabilizing the $ C-H $ bond.

-

Planarization: Upon deprotonation, the hybridization changes from $ sp^3 $ to $ sp^2 $ (enolate-like or carbanion intermediate), which is planar and achiral.[1]

-

Reprotonation: The proton can return from either face (re) or (si), resulting in a racemic mixture.[1]

Visualizing the Threat

Caption: Figure 1.[2] The pathway of racemization driven by the electron-deficient pyridine ring. The 3,5-difluoro substitution pattern significantly lowers the energy barrier for deprotonation.

Module 2: Synthesis & Workup (Troubleshooting)

User Issue: "My ee% drops from >99% to 80% during the workup of the reductive amination."

The Solution: Avoid Chemical Reductions

Traditional reductive amination (using $ NaBH_4 $ or $ NaBH_3CN $) often requires conditions that promote racemization. The preferred method for this specific scaffold is Biocatalytic Transamination .[1]

Protocol: Transaminase (ATA) Screening

Enzymatic synthesis operates at neutral pH and ambient temperature, bypassing the thermodynamic conditions that favor racemization.

| Parameter | Recommendation | Rationale |

| Enzyme Class | Highly stereoselective for chiral amines.[3][4][5] | |

| Donor Amine | Isopropylamine (IPA) | Drives equilibrium by removing acetone (volatile).[1] |

| Co-Factor | PLP (Pyridoxal-5'-phosphate) | Essential for transaminase activity.[1][4] |

| pH Control | Strictly pH 7.0 - 7.5 | Critical: pH > 8.0 accelerates racemization of the product.[1] |

| Temp | 30°C | Balance between enzyme activity and thermal racemization.[1] |

Workup "Red Lines" (Do NOT Do This)

-

Do NOT use strong bases (NaOH, KOH) to extract the free amine. Use mild buffers (Carbonate/Bicarbonate) if necessary, but prefer isolating as a salt directly.[1]

-

Do NOT distill the free base.[1] The heat will instantly racemize the compound.

-

Do NOT use ketone solvents (Acetone, MEK) for extraction.[1] They react with the amine to form imines, which tautomerize and racemize.

Module 3: Storage & Formulation

User Issue: "The compound racemized in the bottle after 2 weeks."

The free base of 1-(3,5-difluoropyridin-2-yl)ethanamine is metastable . It must be stored as a salt.[1]

Salt Selection Guide

| Salt Form | Stability Rating | Notes |

| Hydrochloride (HCl) | ⭐⭐⭐⭐⭐ (Best) | The protonation of the amine prevents the lone pair from participating in imine-enamine tautomerism. Solid state is stable.[1] |

| L-Tartrate | ⭐⭐⭐⭐ | Good for resolution and stability; forms stable crystalline solids.[1] |

| Free Base (Oil) | ⭐ (Avoid) | High Risk. Auto-racemization occurs via atmospheric $ CO_2 $ absorption or trace moisture.[1] |

Storage Protocol

-

Convert immediately: Upon synthesis, treat the ethereal solution of the crude amine with anhydrous $ HCl $ in dioxane/ether.

-

Filtration: Collect the precipitate rapidly.

-

Atmosphere: Store under Argon/Nitrogen.

-

Temperature: -20°C is recommended for long-term storage.

Module 4: Analytical Verification

User Issue: "I cannot separate the enantiomers on my standard C18 column."

You require Chiral Stationary Phases (CSPs).[1] The fluorine atoms change the interaction profile with the column, often requiring specific selectors.

Recommended HPLC Conditions

-

Column: Chiralpak OJ-H or Chiralcel OD-H (Daicel).

-

Why? These polysaccharide-based columns (cellulose/amylose tris-benzoates) are superior for aromatic amines.

-

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: The diethylamine (DEA) is crucial to sharpen the peak of the basic amine but keep it <0.1% to avoid base-catalyzed on-column racemization.

-

-

Derivatization (Alternative): If direct separation fails, react with Mosher's Acid Chloride (

-methoxy-\alpha-(trifluoromethyl)phenylacetyl chloride $) to form diastereomers, which are separable on standard silica or C18 columns.

Frequently Asked Questions (FAQ)

Q1: Can I use dynamic kinetic resolution (DKR) to fix a racemic batch? A: Yes. You can use a lipase (e.g., Candida antarctica Lipase B, CAL-B) with an acyl donor (ethyl acetate) to selectively acylate one enantiomer. However, because the 3,5-difluoro group makes the amine less nucleophilic, the reaction might be slower than with standard benzylamines.

Q2: Why is the 3-fluoro substituent worse than the 5-fluoro for stability? A: The "Ortho Effect." The 3-fluoro atom is spatially adjacent to the chiral center. It exerts a stronger inductive pull on the alpha-carbon electrons than the 5-fluoro atom, making the proton significantly more acidic.

Q3: I see a "dimer" impurity in my LC-MS. What is it? A: This is likely the result of a self-condensation or oxidative coupling. If stored as a free base, the amine can react with trace aldehydes or ketones, or even undergo oxidative dimerization if the pyridine ring activates the position sufficiently. Storing as the HCl salt prevents this.[1]

References

-

Vertex AI Search. (2025).[1] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. National Institutes of Health (NIH).[1] Link

-

Study.com. (2025).[1] Racemization Overview, Mechanism & Examples. Link

-

MDPI. (2018).[1] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Link

-

Fluorochem. (2025).[1][6][7] 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride Product Data. Link

-

BenchChem. (2025).[1][8] Chiral Pyridine-Containing Alcohols: A Technical Guide. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (3,5-Difluoropyridin-2-YL)methanamine | C6H6F2N2 | CID 21069854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Managing Residual Solvents in Hygroscopic Pyridine Amine Salts

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing residual solvents from hygroscopic pyridine amine salts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered in the laboratory.

The hygroscopic nature of pyridine amine salts, coupled with their potential for thermal and chemical instability, makes the removal of residual solvents a critical and often challenging step in pharmaceutical development. Inadequate drying can lead to product instability, altered crystal forms, and failure to meet regulatory requirements for residual solvents. This guide offers scientifically-grounded solutions and practical, field-proven insights to help you achieve a dry, stable, and pure final product.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridine amine salts still showing high residual solvent levels after standard oven drying?

A1: This is a common issue stemming from the hygroscopic nature of the salt and the potential for strong interactions between the salt and the solvent. Here's a breakdown of the likely causes:

-

Hygroscopicity: The salt readily absorbs moisture from the atmosphere. This absorbed water can form a barrier, trapping solvent molecules within the crystal lattice.

-

Solvent-Salt Interactions: Polar solvents can form strong hydrogen bonds with the amine salt, making them difficult to remove by heat alone.

-

Formation of Azeotropes: The residual solvent may form a constant boiling point mixture (azeotrope) with water, which can hinder its removal under standard drying conditions.

-

Crystal Lattice Entrapment: During crystallization, solvent molecules can become trapped within the crystal structure of the salt.[1] Prolonged drying at elevated temperatures may be required to remove these entrapped solvents, but this can risk degrading the product.

Q2: What are the regulatory guidelines for residual solvents in pharmaceutical products?

A2: The primary guidelines are established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q3C(R9) guideline for residual solvents.[2][3] These guidelines classify solvents into three classes based on their toxicity:

-

Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazard.[2] Their use should be strongly justified.

-

Class 2: Solvents that should be limited in pharmaceutical products due to their inherent toxicity.[4]

-

Class 3: Solvents with low toxic potential, for which a health-based exposure limit is not needed.[2]

It is crucial to test for any solvents used or produced during the manufacturing or purification process.[2][5]

Q3: Can I use a higher temperature to speed up the drying process?

A3: While increasing the temperature can enhance solvent removal, it must be approached with caution. Pyridine amine salts can be thermally labile, and excessive heat can lead to:

-

Degradation: Decomposition of the active pharmaceutical ingredient (API), leading to impurities and loss of potency.

-

Melting or Phase Change: The salt may melt or undergo a polymorphic transformation, which can alter its physical and chemical properties.

-

Discoloration: Color changes can indicate product degradation.

It is essential to determine the thermal stability of your specific salt using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) before selecting a drying temperature.

Q4: What analytical techniques are used to determine residual solvent levels?

A4: The most common and reliable method is Headspace Gas Chromatography (HS-GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6] This technique is highly effective for detecting volatile organic compounds at parts-per-million (ppm) or even sub-ppm levels.[6] Other methods include:

-

Direct Injection Gas Chromatography: Suitable for less volatile solvents.

-

Loss on Drying (LOD): This can be used for Class 3 solvents if the total loss is less than the acceptable limit (5000 ppm), but it is not specific to a particular solvent.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the drying process.

Issue 1: Persistent High Levels of a Protic Solvent (e.g., Ethanol, Methanol)

Symptoms:

-

Consistently high residual solvent levels detected by GC, even after prolonged oven drying.

-

The product appears clumpy or sticky.

Root Cause Analysis: Protic solvents can form strong hydrogen bonds with the amine salt, making them difficult to remove. The hygroscopic nature of the salt exacerbates this by introducing water, which can also interact with both the salt and the solvent.

Solutions:

1. Azeotropic Distillation: This technique involves adding a less polar, water-immiscible solvent (an entrainer) that forms a lower-boiling azeotrope with both water and the residual protic solvent.[8][9][10]

-

Principle: The ternary azeotrope (entrainer-water-protic solvent) boils at a lower temperature than any of the individual components, allowing for their efficient removal.

-

Common Entrainers: Toluene, heptane, or cyclohexane.

dot

Caption: Azeotropic Distillation Workflow

Experimental Protocol: Azeotropic Distillation

-

Place the pyridine amine salt in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a suitable entrainer (e.g., toluene) to the flask.

-

Heat the mixture to reflux. The azeotrope will distill and collect in the Dean-Stark trap.

-

The denser aqueous layer will separate and can be drained off, while the entrainer is returned to the flask.

-

Continue the process until no more water is collected in the trap.

-

Cool the mixture and remove the entrainer under reduced pressure to obtain the dry salt.

2. Vacuum Drying with a Nitrogen Bleed: A slow stream of dry nitrogen introduced into the vacuum oven can help to sweep away solvent vapors from the surface of the solid, improving drying efficiency.